Salicyl alcohol
Overview
Description
Salicyl alcohol, also known as 2-Hydroxybenzyl alcohol, Salicain, Diathesin, Saligenin, Saligenol, α,2-Toluenediol, o-Methylolphenol, 2-Methylolphenol, Salicylic alcohol , is an organic compound with the formula C6H4OH(CH2OH) . It is a white solid that is used as a precursor in organic synthesis .
Synthesis Analysis
Salicyl alcohol is produced by the hydroxymethylation of phenol using formaldehyde . The carboxylic acid reductase CAR has been shown to enable efficient synthesis of salicyl alcohol . A novel salicylic acid 5-hydroxylase has been employed to achieve 2,5-DHBA production from salicylic acid .
Molecular Structure Analysis
The molecular formula of Salicyl alcohol is C7H8O2 . Its molecular weight is 124.1372 . The IUPAC Standard InChI is InChI=1S/C7H8O2/c8-5-6-3-1-2-4-7(6)9/h1-4,8-9H,5H2 .
Chemical Reactions Analysis
Air oxidation of salicyl alcohol gives salicylaldehyde . Chemical sweeteners are formed by acetal formation with e.g. isovanillin . Salicyl alcohol can be oxidized to salicylaldehyde .
Physical And Chemical Properties Analysis
Salicyl alcohol has a density of 1.16 g/cm3 . Its melting point is 86 °C (187 °F; 359 K) and boiling point is 267 °C (513 °F; 540 K) . It is soluble in water at 67g/L at 22 °C .
Scientific Research Applications
Ionization-induced Conformational Changes
Research on salicyl alcohol has shown that it undergoes considerable geometry changes upon excitation and ionization, which is critical for understanding its chemical behavior and potential applications in spectroscopy and material science. Studies utilizing resonance-enhanced multiphoton ionization (REMPI) spectroscopy revealed that salicyl alcohol exhibits extensive progressions in CH2OH bending and torsional motions, indicating significant conformational changes upon excitation. This understanding is crucial for applications in chemical sensing and molecular electronics, where the behavior of molecules under various energy states is a key factor (Dessent, Geppert, Ullrich, & Müller-Dethlefs, 2000).
Role in Plant Growth and Defense
Salicyl alcohol is part of the salicylic acid (SA) pathway in plants, playing a pivotal role in defense against pathogens and in plant growth and development. SA has been extensively studied for its role in mediating local and systemic plant defense responses against pathogens. It also contributes to the plant's response to abiotic stresses such as drought, heat, and osmotic stress. This multifaceted role of SA, by extension, highlights the importance of salicyl alcohol in plant biology and its potential in improving agricultural practices and crop resistance to environmental stresses (Rivas-San Vicente & Plasencia, 2011).
Biomedical Applications
In the field of biomedical sciences, salicyl alcohol has been investigated for its role in hydrogel formulations for drug delivery systems and wound dressings. A study on polyvinyl alcohol-gelatin hydrogel membranes demonstrated the potential of salicyl alcohol in controlled drug release systems. The research focused on the preparation and characterization of these hydrogels, highlighting their strength, water-holding capacity, and compatibility with biological tissues, making them suitable for various biomedical applications (Pal, Banthia, & Majumdar, 2007).
Antioxidant and Stress Response in Plants
Another significant area of application for salicyl alcohol is in enhancing plant tolerance to environmental stresses. Research has shown that salicylic acid, closely related to salicyl alcohol, induces physiological and biochemical changes in plants that improve their resistance to water stress. Such studies suggest the potential of salicyl alcohol in agricultural practices aimed at mitigating the effects of drought and improving crop resilience (Singh & Usha, 2003).
Chemical Defense in Insects
Salicyl alcohol is also a key component in the chemical defense mechanisms of certain insect species. It is converted into salicylaldehyde, a deterrent against predators, by the salicyl alcohol oxidase enzyme in chrysomelid leaf beetle larvae. This conversion is crucial for the survival of these insects, offering insights into the ecological interactions between plants and herbivores and potential applications in pest management strategies (Michalski, Mohagheghi, Nimtz, Pasteels, & Ober, 2008).
Future Directions
properties
IUPAC Name |
2-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-5-6-3-1-2-4-7(6)9/h1-4,8-9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRYARSYNCAZFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27134-47-0 | |
Record name | Benzenemethanol, 2-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27134-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9045843 | |
Record name | Salicyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045843 | |
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Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059709 | |
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Vapor Pressure |
0.000825 [mmHg] | |
Record name | 2-Methylol phenol | |
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Product Name |
Salicyl alcohol | |
CAS RN |
90-01-7 | |
Record name | 2-Hydroxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Salicyl alcohol [USAN] | |
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Record name | salicyl alcohol | |
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Record name | salicyl alcohol | |
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Record name | Benzenemethanol, 2-hydroxy- | |
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Record name | Salicyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045843 | |
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Record name | Salicyl alcohol | |
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Record name | SALICYL ALCOHOL | |
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Record name | 2-Hydroxybenzyl alcohol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0059709 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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